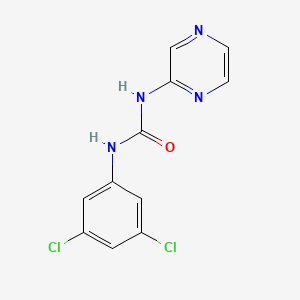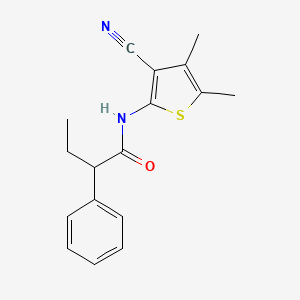
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylbutanamide: is an organic compound that belongs to the class of amides It features a thiophene ring substituted with cyano and methyl groups, linked to a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylbutanamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone (such as acetone) with elemental sulfur and a nitrile (such as malononitrile) under basic conditions.
Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the cyano and methyl groups at the 3 and 4,5 positions, respectively.
Amide Formation: The substituted thiophene is then reacted with 2-phenylbutanoyl chloride in the presence of a base (such as triethylamine) to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. It may serve as a probe or a lead compound in drug discovery.
Medicine
Potential medicinal applications include its use as a pharmacophore in the design of new drugs. The cyano and amide functionalities are often found in bioactive molecules, suggesting that this compound could be a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or dyes, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylbutanamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The cyano group might participate in hydrogen bonding or dipole interactions, while the thiophene ring could engage in π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methoxybenzamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methylbenzamide
Uniqueness
Compared to similar compounds, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylbutanamide has a unique butanamide moiety, which may confer different physical and chemical properties. This structural variation can lead to distinct biological activities and applications, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C17H18N2OS |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylbutanamide |
InChI |
InChI=1S/C17H18N2OS/c1-4-14(13-8-6-5-7-9-13)16(20)19-17-15(10-18)11(2)12(3)21-17/h5-9,14H,4H2,1-3H3,(H,19,20) |
InChI Key |
UXMHTKFSLHWTPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide](/img/structure/B10978310.png)
![4-benzyl-N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10978313.png)
![N,N'-bis[4-(dimethylamino)phenyl]benzene-1,3-dicarboxamide](/img/structure/B10978326.png)
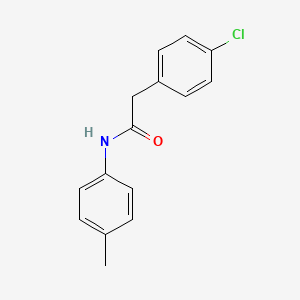
![N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B10978338.png)
![Methyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B10978340.png)
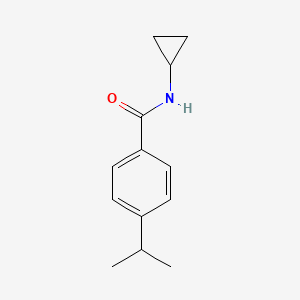
![N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-5-carboxamide](/img/structure/B10978361.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10978368.png)
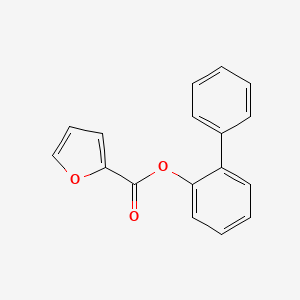
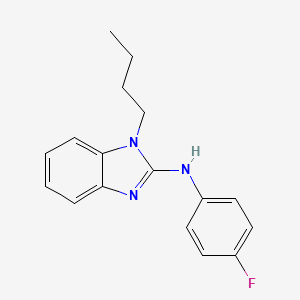
methanone](/img/structure/B10978381.png)
![1-octyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B10978383.png)
